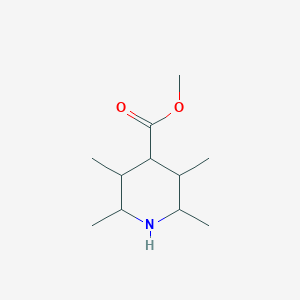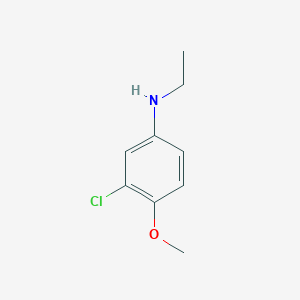
3-chloro-N-ethyl-4-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-ethyl-4-methoxyaniline: is an organic compound with the molecular formula C9H12ClNO It is a derivative of aniline, characterized by the presence of a chlorine atom at the third position, an ethyl group at the nitrogen atom, and a methoxy group at the fourth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method involves the nitration of 3-chloro-4-methoxyaniline followed by reduction. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 3-chloro-4-methoxy-2-nitroaniline. This intermediate is then reduced using a reducing agent such as iron powder and hydrochloric acid to yield 3-chloro-4-methoxyaniline.
Alkylation: The ethylation of 3-chloro-4-methoxyaniline can be achieved using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of 3-chloro-N-ethyl-4-methoxyaniline often involves large-scale nitration and reduction processes, followed by alkylation. The use of continuous flow reactors and automated systems ensures high efficiency and yield while maintaining safety and environmental standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-chloro-N-ethyl-4-methoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of 3-chloro-N-ethyl-4-methoxycyclohexylamine. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols. Common reagents include sodium azide and potassium thiocyanate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 3-chloro-N-ethyl-4-methoxycyclohexylamine.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
Chemistry: 3-chloro-N-ethyl-4-methoxyaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It has been studied for its potential antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in the development of new drugs. Its derivatives have shown promise in preclinical studies for the treatment of various diseases, including cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its derivatives are also used in the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of 3-chloro-N-ethyl-4-methoxyaniline and its derivatives involves interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors on cell surfaces, triggering signaling pathways that result in cell death or growth inhibition.
Comparaison Avec Des Composés Similaires
3-chloro-4-methoxyaniline: Lacks the ethyl group on the nitrogen atom.
4-chloro-3-methoxyaniline: Chlorine and methoxy groups are positioned differently.
3-chloro-2-methoxyaniline: Methoxy group is at the second position instead of the fourth.
Uniqueness: 3-chloro-N-ethyl-4-methoxyaniline is unique due to the presence of both an ethyl group on the nitrogen atom and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H12ClNO |
|---|---|
Poids moléculaire |
185.65 g/mol |
Nom IUPAC |
3-chloro-N-ethyl-4-methoxyaniline |
InChI |
InChI=1S/C9H12ClNO/c1-3-11-7-4-5-9(12-2)8(10)6-7/h4-6,11H,3H2,1-2H3 |
Clé InChI |
ZXKNAFBMQYJNPM-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC(=C(C=C1)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(Benzyloxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid](/img/structure/B13188580.png)


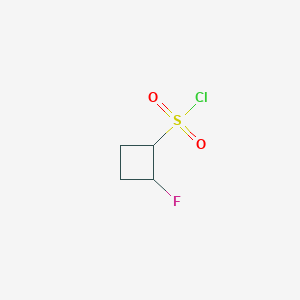
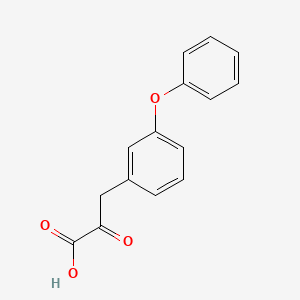
![5-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13188612.png)
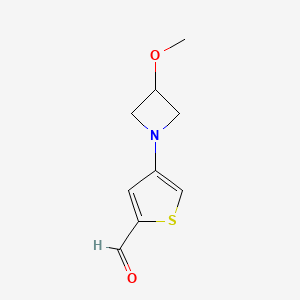
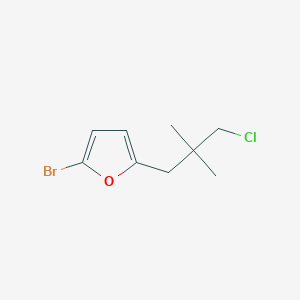

![2-[2-(3-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13188635.png)
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13188648.png)
![Methyl 1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13188649.png)
